molecular formula C10H13BO2 B3237639 3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 1393477-33-2

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B3237639
CAS No.: 1393477-33-2
M. Wt: 176.02 g/mol
InChI Key: YHNSWCARTYRRBQ-UHFFFAOYSA-N
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Description

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its unique chemical properties and biological activities. These compounds have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethylphenol with boric acid or boron trihalides in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: Reduction reactions can convert it into different boron-containing derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxaborole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted benzoxaboroles, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor.

    Medicine: It is explored for its therapeutic potential, particularly in the treatment of fungal infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes. This interaction can inhibit the activity of enzymes, leading to various biological effects. The compound is known to inhibit phosphodiesterase enzymes, which play a role in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole
  • 5-Amino-2-(hydroxymethyl)phenylboronic acid cyclic ester
  • 2,1-Benzoxaborole-1,5(3H)-diol

Uniqueness

3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific substitution pattern on the benzoxaborole ring, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other benzoxaboroles, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-7-4-5-9-8(6-7)10(2,3)13-11(9)12/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNSWCARTYRRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)C)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203492
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393477-33-2
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393477-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-hydroxy-3,3,5-trimethyl-2,1-benzoxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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